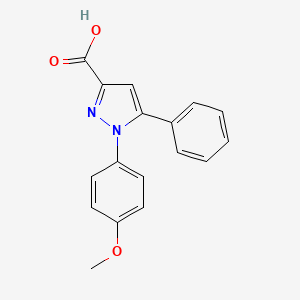

1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid

Description

Introduction to 1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic Acid

Historical Context of Pyrazole Research

Pyrazole chemistry traces its origins to 1883, when Ludwig Knorr synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a milestone that revealed the analgesic and antipyretic properties of pyrazole derivatives. This discovery catalyzed interest in pyrazole-based drug development, leading to landmark molecules such as celecoxib (Celebrex) for inflammation and sildenafil (Viagra) for erectile dysfunction. The first natural pyrazole, 3-n-nonylpyrazole, was isolated in 1954 from Houttuynia cordata, demonstrating antimicrobial activity. These historical achievements laid the groundwork for modern explorations into functionalized pyrazoles, including carboxylic acid derivatives like 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid.

The integration of computational methods, such as density functional theory (DFT), has further advanced pyrazole research. For example, studies on fluoropyrazoles using gold-catalyzed aminofluorination of alkynes illustrate the precision now achievable in modifying pyrazole scaffolds. Such innovations highlight the evolution from empirical synthesis to rational design in pyrazole chemistry.

Significance in Heterocyclic Chemistry

Pyrazoles occupy a privileged position in heterocyclic chemistry due to their electron-rich aromatic system, hydrogen-bonding capacity, and tunable reactivity. The parent pyrazole ring consists of two adjacent nitrogen atoms, enabling diverse substitution patterns that modulate electronic and steric properties. The title compound exemplifies this adaptability:

- Methoxy group : Enhances electron-donating effects, influencing resonance stabilization and intermolecular interactions.

- Phenyl substituents : Contribute to π-π stacking, critical for binding in biological targets.

- Carboxylic acid moiety : Introduces hydrogen-bonding and ionic interactions, expanding utility in metal-organic frameworks or prodrug design.

Table 1: Key Structural Features of 1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic Acid

This compound’s structural complexity enables applications in kinase inhibition, as seen in analogous pyrazole-carboxylic acids targeting EGFR. Its bifunctional nature—combining aromaticity with acidity—makes it a versatile intermediate in multicomponent reactions.

Research Gap Analysis

Despite progress, critical gaps persist in understanding and utilizing this compound:

- Synthetic Optimization : Current routes rely on cyclocondensation of 1,3-diketones with hydrazines, but yields and regioselectivity for unsymmetrical derivatives remain suboptimal.

- Structure-Activity Relationships (SAR) : While QSAR models predict EGFR inhibition for related pyrazoles, the impact of methoxy and phenyl groups on bioactivity is underexplored.

- Computational Modeling : DFT studies on analogous pyrazoles have not yet been applied to this derivative, leaving electronic properties like HOMO-LUMO gaps uncharacterized.

- Material Science Applications : Potential uses in coordination polymers or catalysts remain untapped, despite the carboxylic acid’s metal-binding capability.

Addressing these gaps could unlock novel therapeutic and industrial applications, positioning this compound as a focal point for interdisciplinary research.

Theoretical Framework for Pyrazole Derivatives Study

The study of pyrazole derivatives is guided by principles from quantum chemistry, intermolecular interaction theory, and retrosynthetic analysis:

Electronic Structure and Reactivity

- Orbital Hybridization : The pyrazole ring’s $$ sp^2 $$-hybridized nitrogen atoms create an aromatic sextet, stabilized by resonance. Substituents like methoxy groups alter electron density, affecting nucleophilic/electrophilic sites.

- Frontier Molecular Orbitals (FMOs) : DFT calculations on similar compounds reveal that HOMO localization on the carboxylic acid group enhances hydrogen-bonding interactions.

Intermolecular Interactions

- Hydrogen Bonding : The carboxylic acid group acts as a donor-acceptor pair, facilitating crystal engineering and biological target engagement.

- Van der Waals Forces : Phenyl rings enable stacking interactions with aromatic residues in enzyme active sites, as observed in kinase inhibitors.

Table 2: Comparative Analysis of Pyrazole Derivatives

| Compound | Substituents | Key Application |

|---|---|---|

| Axitinib | Carboxamide | Anticancer (VEGFR inhibitor) |

| Title Compound | Methoxy, phenyl, carboxylic acid | Synthetic intermediate, potential kinase inhibitor |

This framework provides a roadmap for manipulating the title compound’s properties through targeted substitutions, leveraging both empirical data and computational predictions.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(11-15(18-19)17(20)21)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIEDQRYAXLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331162 | |

| Record name | 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62160-80-9 | |

| Record name | 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoles and derivatives .

Scientific Research Applications

The applications of 1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid are primarily in scientific research, specifically related to its antimicrobial properties and use as a bioactive small molecule .

Chemical Properties

Scientific Research Applications

- Antimicrobial Activity: Certain pyrazole derivatives, including 1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, have demonstrated antimicrobial activity against Bacillus cereus, a Gram-positive bacterium, with a minimum inhibitory concentration (MIC) of 128 μg/mL .

- Bioactive Small Molecule: This compound is used as a bioactive small molecule in various research applications .

- Warning Properties: 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has been shown to cause skin and eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

Safety and Hazards

- GHS Classification:

- Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 .

Other Information

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

- Electron-Donating vs.

- Pharmacological Relevance: Chlorophenyl-substituted derivatives (e.g., ) are often explored for antimicrobial activity due to enhanced membrane permeability from lipophilic Cl groups.

- Carboxylic Acid Position: The carboxylic acid at position 3 is conserved in many bioactive pyrazoles, enabling interactions with enzymatic active sites (e.g., cyclooxygenase inhibition in anti-inflammatory agents) .

Physicochemical Properties

- Chlorophenyl-substituted derivatives (e.g., ) are more lipophilic, reducing aqueous solubility but enhancing blood-brain barrier penetration.

Biological Activity

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention in various fields due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicine and agriculture.

- Molecular Formula : CHNO

- Molecular Weight : 294.31 g/mol

- CAS Number : 62160-80-9

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, 1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has shown effectiveness against various cancer cell lines, including:

- Breast Cancer : Inhibition of MDA-MB-231 cells.

- Liver Cancer : Activity against HepG2 cells.

- Other Cancers : Effective against lung, colorectal, renal, and prostate cancer cells .

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It was found to exhibit activity against various bacterial strains, including:

- Gram-positive bacteria : Bacillus cereus.

- Gram-negative bacteria : E. coli, Pseudomonas aeruginosa .

The minimum inhibitory concentration (MIC) for some derivatives was reported at 128 μg/mL against Bacillus cereus, indicating moderate antimicrobial activity.

Other Biological Activities

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has been studied for its antioxidant properties, which are beneficial in cosmetic formulations aimed at reducing oxidative stress on the skin . Additionally, its role in biochemical research includes studying enzyme inhibition, which aids in understanding metabolic pathways relevant to various diseases .

Synthesis and Structural Modifications

The synthesis involves several steps that include cyclization reactions of substituted phenyl derivatives with hydrazine. Variations in substituents can lead to changes in biological activity, highlighting the importance of structural modifications in enhancing efficacy .

Table of Biological Activities

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer properties. The study highlighted the structure–activity relationship (SAR) where modifications to the phenyl groups significantly influenced the antiproliferative activity against breast cancer cell lines . Another study focused on anti-inflammatory effects showed that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like dexamethasone .

Q & A

Q. Table 1. Biological Activity Comparison with Analogues

| Compound | Substituents | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Target Compound | 4-MeO, 5-Ph | COX-2: 8.2 µM | |

| 5-Cl Derivative | 4-Cl, 5-Ph | MCF-7: 14.7 µM | |

| Ethyl Ester | 4-MeO, COOEt | LogP: 3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.